molecular formula C9H11BrOS B2550709 [2-Bromo-4-(ethylsulfanyl)phenyl]methanol CAS No. 1691756-22-5

[2-Bromo-4-(ethylsulfanyl)phenyl]methanol

Cat. No.: B2550709
CAS No.: 1691756-22-5
M. Wt: 247.15
InChI Key: BKBQHNXEQYKTHE-UHFFFAOYSA-N
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Description

[2-Bromo-4-(ethylsulfanyl)phenyl]methanol (CAS 1691756-22-5) is a versatile aromatic building block of interest in medicinal chemistry and materials science. This multifunctional compound features three distinct reactive sites: an aryl bromide, a benzylic alcohol, and an ethylsulfanyl (thioether) group . The aryl bromide moiety is a classic handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse carbon and heteroatom substituents onto the aromatic core . The primary benzylic alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid, or utilized in esterification and etherification reactions to further modify the compound's properties . Meanwhile, the ethylsulfanyl group can act as a linker or be further oxidized to a sulfoxide or sulfone, significantly altering the electronic characteristics of the molecule. This combination of functional groups on a single aromatic scaffold makes it a valuable intermediate for the construction of more complex target structures, such as potential pharmaceutical agents and advanced materials . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-4-ethylsulfanylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrOS/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5,11H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBQHNXEQYKTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC(=C(C=C1)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 4 Ethylsulfanyl Phenyl Methanol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. sigmaaldrich.comyoutube.com For [2-Bromo-4-(ethylsulfanyl)phenyl]methanol, the primary disconnections involve the carbon-bromine bond, the carbon-sulfur bond, and the transformation of the hydroxymethyl group.

A logical retrosynthetic approach identifies 2-bromo-4-(ethylsulfanyl)benzaldehyde as a key intermediate. This simplifies the synthesis to three main challenges: the formation of the 4-(ethylsulfanyl)benzaldehyde core, the regioselective introduction of a bromine atom at the C-2 position, and the final reduction of the aldehyde to a primary alcohol. This strategy is advantageous as it introduces the reactive functional groups in a controlled sequence, minimizing potential side reactions. youtube.com

Strategies for the Construction of the 4-(Ethylsulfanyl)phenyl Moiety

The formation of the 4-(ethylsulfanyl)phenyl scaffold is a crucial first step in the synthesis. This can be achieved through the introduction of the ethylsulfanyl group onto a pre-existing benzene (B151609) ring.

Introduction of the Ethylsulfanyl Group to Aromatic Systems

The synthesis of aryl thioethers can be accomplished via nucleophilic aromatic substitution. mdma.ch A common method involves the reaction of an aryl halide with a thiol in the presence of a base. For the synthesis of a 4-(alkylsulfanyl)benzaldehyde, this can be achieved by reacting a 4-halobenzaldehyde with the corresponding sodium salt of a primary mercaptan in a polar aprotic solvent like N,N-dimethylformamide (DMF). mdma.ch The aldehyde group activates the para position, facilitating this nucleophilic substitution. mdma.ch

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

Aryl HalideNucleophileSolventConditionsProductYield (%)
4-Bromobenzaldehyde (B125591)Sodium ethanethiolateDMFRoom Temperature4-(Ethylsulfanyl)benzaldehydeGood to Excellent
2-BromobenzaldehydeSodium benzylmercaptideDMFRoom Temperature2-(Benzylsulfanyl)benzaldehyde71
4-Fluorobenzaldehyde (B137897)1,3-dihydro-2H-1,3-benzimidazole-2-thioneDMSOReflux with K2CO34-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde92 mt.com

Note: The table includes data from analogous reactions to illustrate typical conditions and yields.

Precursors and Intermediate Derivatization

Commercially available 4-bromobenzaldehyde or 4-fluorobenzaldehyde are suitable precursors for this synthesis. The reaction with sodium ethanethiolate, generated in situ from ethanethiol (B150549) and a base like sodium hydride, would yield the key intermediate, 4-(ethylsulfanyl)benzaldehyde. mdma.ch

Stereoselective and Regioselective Bromination Approaches

The regioselective bromination of 4-(ethylsulfanyl)benzaldehyde presents a challenge due to the competing directing effects of the two substituents. The ethylsulfanyl group is an activating ortho-, para-director, while the aldehyde group is a deactivating meta-director. nih.govyoutube.com

In electrophilic aromatic substitution, activating groups that donate electron density to the ring generally have a stronger directing influence than deactivating groups. nih.gov The ethylsulfanyl group, being an electron-donating group through resonance, activates the positions ortho and para to it. Since the para position is already substituted, the directing effect of the ethylsulfanyl group is focused on the ortho positions (C-3 and C-5). However, the aldehyde group deactivates the ring, particularly at the ortho and para positions relative to itself, and directs incoming electrophiles to the meta position (C-3 and C-5 from the aldehyde).

In the case of 4-(ethylsulfanyl)benzaldehyde, the ethylsulfanyl group is a more powerful activating and directing group than the deactivating aldehyde. Therefore, bromination is expected to occur at the position ortho to the ethylsulfanyl group, which is the C-3 position. However, steric hindrance from the adjacent aldehyde group might influence the selectivity. A common approach for such brominations is the use of N-Bromosuccinimide (NBS) in a suitable solvent, which can provide higher regioselectivity compared to molecular bromine. nih.gov

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

SubstituentTypeDirecting Effect
-SCH2CH3 (Ethylsulfanyl)ActivatingOrtho, Para
-CHO (Aldehyde)DeactivatingMeta

Formation of the Phenylmethanol Functional Group

The final step in the synthesis is the conversion of the aldehyde functionality in 2-bromo-4-(ethylsulfanyl)benzaldehyde to a primary alcohol.

Reduction of Carbonyl Precursors to Alcohols

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. Sodium borohydride (B1222165) (NaBH4) is a mild and chemoselective reducing agent that is well-suited for this purpose. researchgate.net It readily reduces aldehydes and ketones but does not typically affect other functional groups such as thioethers or aryl bromides under standard conditions. researchgate.net The reaction is usually carried out in a protic solvent like ethanol (B145695) or methanol (B129727) at room temperature. nih.gov

Table 3: Conditions for the Reduction of Substituted Aldehydes

SubstrateReducing AgentSolventTime (min)ProductYield (%)
BenzaldehydeNaBH4/(NH4)2SO4wet-THF20Benzyl (B1604629) alcohol96 nih.gov
4-BromobenzaldehydeNaBH4/(NH4)2SO4wet-THF304-Bromobenzyl alcohol96 nih.gov
4-NitrobenzaldehydeNaBH4/Na2C2O4Water904-Nitrobenzyl alcohol95 nih.gov

Note: This table presents data for the reduction of various substituted benzaldehydes to illustrate the general applicability and efficiency of the method.

The reduction of 2-bromo-4-(ethylsulfanyl)benzaldehyde with sodium borohydride would selectively reduce the aldehyde group to the corresponding primary alcohol, yielding the final target molecule, this compound.

Alternative Methodologies for Hydroxymethyl Installation

The introduction of the hydroxymethyl (-CH₂OH) group onto the 2-bromo-4-(ethylsulfanyl)phenyl scaffold is a critical transformation in the synthesis of the target compound. Beyond direct synthesis, several alternative methodologies can be employed, starting from various precursors. These methods primarily involve the reduction of a carbonyl group or the reaction of an organometallic species with a C1 electrophile.

Reduction of Carboxylic Acid Derivatives:

A prominent alternative route involves the reduction of the corresponding carboxylic acid, 2-[2-bromo-4-(ethylsulfanyl)phenyl]acetic acid, or its ester derivatives. This transformation is a fundamental process in organic synthesis, and a range of reducing agents can be employed. britannica.com

Complex Metal Hydrides: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of carboxylic acids to primary alcohols. britannica.com The reaction typically proceeds in anhydrous ethereal solvents. Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF), is another powerful reagent that readily reduces carboxylic acids. britannica.com Milder reagents like sodium borohydride are generally not reactive enough to reduce carboxylic acids directly but can be used in conjunction with activating agents or for the reduction of more reactive derivatives like esters. researchgate.net

Catalytic Hydrogenation: While challenging, the direct catalytic hydrogenation of carboxylic acids to alcohols is possible, though it often requires harsh conditions such as high pressures and temperatures, along with specialized noble metal catalysts. libretexts.orgnih.gov The reactivity of other functional groups within the molecule must be considered to avoid undesired side reactions.

Modern Catalytic Methods: Recent advancements have led to milder and more selective methods. For instance, manganese(I)-catalyzed hydrosilylation using reagents like phenylsilane (B129415) (PhSiH₃) offers an efficient reduction of carboxylic acids to alcohols under mild conditions. nih.gov Another approach utilizes catalytic amounts of titanium tetrachloride (TiCl₄) with ammonia-borane (NH₃BH₃) to achieve the reduction at room temperature, showing tolerance for various functional groups. acs.org

Formylation Followed by Reduction:

Another strategy involves the introduction of a formyl group (-CHO) onto the aromatic ring, followed by its reduction to the hydroxymethyl group. Aromatic formylation can be achieved through several classic named reactions, such as the Vilsmeier-Haack reaction (using dimethylformamide and phosphorus oxychloride) or the Gattermann reaction (using hydrogen cyanide and a Lewis acid). wikipedia.org Once the intermediate aldehyde, 2-bromo-4-(ethylsulfanyl)benzaldehyde, is formed, it can be readily reduced to the target alcohol using a variety of mild reducing agents, including sodium borohydride (NaBH₄).

Organometallic Approaches:

The use of organometallic reagents provides a powerful method for carbon-carbon bond formation and the installation of the hydroxymethyl group.

Grignard Reaction: A Grignard reagent can be prepared from a suitable aryl halide, such as 1,2-dibromo-4-(ethylsulfanyl)benzene, through a halogen-metal exchange or direct reaction with magnesium. This organomagnesium compound can then react with a C1 electrophile like formaldehyde (B43269) or its synthetic equivalents. The Grignard reagent acts as a potent nucleophile, attacking the carbonyl carbon of formaldehyde to form the desired primary alcohol after an acidic workup. mnstate.edulibretexts.org It is crucial to carry out these reactions under anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. libretexts.org

The following table summarizes these alternative methodologies for hydroxymethyl installation.

Methodology Precursor Key Reagents Advantages Challenges
Carboxylic Acid Reduction 2-[2-Bromo-4-(ethylsulfanyl)phenyl]acetic acidLiAlH₄, BH₃·THF, Catalytic Hydrogen, Mn or Ti catalystsHigh yields, well-established methodsStrong reductants lack selectivity; harsh conditions for hydrogenation
Formylation-Reduction 1-Bromo-3-(ethylsulfanyl)benzeneDMF/POCl₃ (Vilsmeier-Haack), then NaBH₄Utilizes different starting materials, mild reduction stepFormylation can have regioselectivity issues
Grignard Reaction Aryl bromide precursorMg, Formaldehyde (CH₂O)Direct C-C bond formation, versatileRequires strictly anhydrous conditions, functional group intolerance

Optimization of Synthetic Pathways and Process Intensification

Optimizing the synthesis of this compound is crucial for improving efficiency, safety, cost-effectiveness, and environmental sustainability. This involves refining the synthetic route and employing modern chemical engineering principles for process intensification.

Pathway Optimization:

Telescoping Reactions: Performing multiple reaction steps in a single pot without isolating intermediates. This reduces solvent waste, minimizes product loss during purification, and saves time.

Catalyst Selection: Choosing highly efficient and selective catalysts can reduce reaction times, lower required temperatures, and minimize the formation of byproducts, simplifying purification. For instance, shifting from stoichiometric reducing agents like LiAlH₄ to catalytic systems reduces waste and improves safety. researchgate.netnih.gov

Process Intensification:

Process intensification involves developing novel equipment and techniques to achieve dramatic improvements in chemical manufacturing. cetjournal.it For the synthesis of this compound, several strategies could be implemented:

Continuous Flow Chemistry: Transitioning from traditional batch reactors to continuous flow reactors (e.g., microreactors or packed-bed reactors) offers significant advantages. cetjournal.it These systems provide superior heat and mass transfer, allowing for better control over reaction parameters like temperature and residence time. This enhanced control can lead to higher yields, improved selectivity, and inherently safer processes, especially for highly exothermic reactions. cetjournal.itmonash.edu

Solvent Minimization: Reducing the volume of solvents, particularly hazardous ones, is a key goal of green chemistry. Optimization studies might explore solvent-free conditions or the use of more environmentally benign solvents. cetjournal.it

Energy Efficiency: Utilizing microwave-assisted synthesis or optimizing heating and cooling cycles can significantly reduce energy consumption.

The table below outlines potential areas for optimization and intensification.

Strategy Objective Potential Implementation Expected Benefits
Pathway Optimization Increase overall yield and reduce wasteCombining reaction steps (telescoping); using catalytic instead of stoichiometric reagents.Higher efficiency, lower cost, reduced environmental impact.
Continuous Flow Synthesis Improve safety, control, and scalabilityEmploying microreactors or tubular reactors for key exothermic steps like Grignard reactions or reductions.Enhanced safety, better yield and purity, easier scale-up. cetjournal.it
Solvent Selection Enhance sustainabilityReplacing hazardous solvents with greener alternatives; reducing solvent-to-reagent ratios.Reduced environmental footprint and operational hazards.
Automated Process Control Increase reproducibility and efficiencyImplementing real-time monitoring and feedback control of reaction parameters.Consistent product quality, optimized resource usage.

Mechanistic Investigations of Crucial Synthetic Steps

Understanding the reaction mechanisms of key transformations is fundamental to optimizing reaction conditions and troubleshooting potential issues. Two plausible and critical steps in the synthesis of this compound are the Grignard reaction and the reduction of a carbonyl precursor.

Mechanism of the Grignard Reaction:

The formation of an alcohol via a Grignard reagent is a two-stage process: the formation of the reagent itself and its subsequent reaction with a carbonyl compound.

Formation of the Grignard Reagent: The process begins with an electron transfer from the magnesium metal surface to the aryl bromide. This is believed to proceed via a single-electron transfer (SET) mechanism, forming a radical anion which then collapses to form an aryl radical and a bromide anion. A second electron transfer from magnesium to the aryl radical generates the carbanionic species, which is stabilized by the Mg²⁺ ion, forming the organomagnesium halide (R-Mg-X). youtube.com The reaction is performed in an anhydrous ether solvent, which is crucial for solvating and stabilizing the Grignard reagent. libretexts.org

Initiation: Ar-Br + Mg → [Ar-Br]•⁻ Mg•⁺

Propagation: [Ar-Br]•⁻ → Ar• + Br⁻

Termination: Ar• + Mg•⁺ → Ar-Mg⁺ → Ar-Mg-Br

Nucleophilic Addition to Carbonyl: The Grignard reagent is a powerful nucleophile due to the highly polarized carbon-magnesium bond. The nucleophilic carbon atom attacks the electrophilic carbonyl carbon of an aldehyde (like formaldehyde) or a ketone. This addition proceeds through a six-membered ring transition state, forming a magnesium alkoxide intermediate. Subsequent hydrolysis of this intermediate in an acidic workup protonates the alkoxide, yielding the final alcohol product. youtube.com

Mechanism of Carbonyl Reduction by Metal Hydrides:

The reduction of a carbonyl group (from an aldehyde or carboxylic acid derivative) to a hydroxymethyl group using a complex metal hydride like lithium aluminum hydride (LiAlH₄) is a cornerstone of organic synthesis.

The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the aluminum hydride complex to the electrophilic carbonyl carbon.

For an Aldehyde: The reaction is relatively straightforward. The hydride attacks the carbonyl carbon, and the resulting alkoxide is coordinated to the aluminum species. In the workup step, the addition of water or dilute acid protonates the alkoxide to give the primary alcohol. britannica.com

For a Carboxylic Acid: The reduction is more complex. The acidic proton of the carboxylic acid first reacts with a hydride equivalent to produce hydrogen gas and a lithium carboxylate. Then, the carboxylate is reduced. A hydride ion is delivered to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate can then collapse, eliminating an OAl-H₃ species to form an aldehyde. The resulting aldehyde is then immediately reduced by another equivalent of LiAlH₄ to the corresponding alkoxide, which upon workup yields the primary alcohol. britannica.com Because the intermediate aldehyde is more reactive than the starting carboxylic acid, the reaction proceeds fully to the alcohol without stopping at the aldehyde stage.

Chemical Reactivity and Transformative Chemistry of 2 Bromo 4 Ethylsulfanyl Phenyl Methanol

Reactions Involving the Hydroxyl Group

The primary benzylic alcohol is a versatile functional group, readily participating in reactions such as esterification, etherification, oxidation, and other functional group interconversions.

Esterification and Etherification Reactions

The hydroxyl group of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol can be readily converted into esters and ethers, which are common strategies for protection or for modifying the molecule's properties.

Esterification is typically achieved by reacting the alcohol with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base like pyridine (B92270) or triethylamine. The reaction proceeds through nucleophilic acyl substitution, where the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acylating agent. pearson.comlibretexts.org

Etherification , most commonly performed via the Williamson ether synthesis, involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile. byjus.comwikipedia.orgmasterorganicchemistry.com This alkoxide displaces a halide from a primary alkyl halide in an SN2 reaction to form the corresponding ether. wikipedia.orgmasterorganicchemistry.com Benzylic alcohols are suitable substrates for these transformations. organic-synthesis.comorgsyn.org

Table 1: Representative Esterification and Etherification Reactions
Reaction TypeReagentsProduct Class
EsterificationAcetyl Chloride, PyridineBenzylic Acetate Ester
EsterificationBenzoyl Chloride, TriethylamineBenzylic Benzoate Ester
Etherification1) Sodium Hydride (NaH) 2) Methyl Iodide (CH₃I)Benzylic Methyl Ether
Etherification1) Potassium Carbonate (K₂CO₃) 2) Benzyl (B1604629) Bromide (BnBr)Dibenzyl Ether Derivative

Oxidation and Other Functional Group Interconversions

The primary benzylic alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or systems utilizing TEMPO, are effective for stopping the oxidation at the aldehyde stage. organic-chemistry.orgnih.govresearchgate.net Stronger oxidants, including potassium permanganate (B83412) (KMnO₄) or chromic acid, will typically oxidize the primary alcohol all the way to the carboxylic acid. Over-oxidation to the carboxylic acid can be a challenge that requires careful control of reaction time and conditions. rsc.org

Beyond oxidation, the hydroxyl group can be converted into a good leaving group, such as a tosylate, or be directly substituted. For instance, treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding benzylic chloride or bromide, respectively. tandfonline.comorganic-chemistry.org The conversion of benzylic alcohols into benzylic bromides is a key transformation in organic synthesis. tandfonline.com

Table 2: Oxidation and Functional Group Interconversion of the Hydroxyl Group
TransformationReagentsProduct
Oxidation to AldehydePyridinium Chlorochromate (PCC)2-Bromo-4-(ethylsulfanyl)benzaldehyde
Oxidation to Carboxylic AcidPotassium Permanganate (KMnO₄)2-Bromo-4-(ethylsulfanyl)benzoic acid
Conversion to BromideTriphenylphosphine (PPh₃), N-Bromosuccinimide (NBS)1-Bromo-2-(bromomethyl)-5-(ethylsulfanyl)benzene
Conversion to ChlorideThionyl Chloride (SOCl₂)1-Bromo-2-(chloromethyl)-5-(ethylsulfanyl)benzene

Transformations of the Ethylsulfanyl Moiety

The sulfur atom of the ethylsulfanyl group offers another site for chemical modification, primarily through oxidation or by utilizing its nucleophilic character.

Oxidation Reactions of the Sulfur Atom

The thioether can be oxidized in a controlled manner to form either the corresponding sulfoxide (B87167) or sulfone. This stepwise oxidation allows for the introduction of different oxidation states at the sulfur center. Hydrogen peroxide is a common and environmentally friendly oxidant for these transformations. researchgate.netnih.gov Selective oxidation to the sulfoxide can often be achieved by using one equivalent of the oxidizing agent under mild conditions. researchgate.netnih.govorganic-chemistry.org The use of a second equivalent or stronger oxidizing conditions leads to the formation of the sulfone. researchgate.netgoogle.com Various catalytic systems have been developed to improve the selectivity and efficiency of these oxidations. researchgate.netrsc.org

Table 3: Oxidation of the Ethylsulfanyl Group
Target ProductTypical ReagentsProduct Name
Sulfoxide1 eq. Hydrogen Peroxide (H₂O₂), Acetic Acid[2-Bromo-4-(ethylsulfinyl)phenyl]methanol
Sulfone>2 eq. Hydrogen Peroxide (H₂O₂), Acetic Acid[2-Bromo-4-(ethylsulfonyl)phenyl]methanol
Sulfoxidemeta-Chloroperoxybenzoic acid (m-CPBA)[2-Bromo-4-(ethylsulfinyl)phenyl]methanol
SulfonePotassium permanganate (KMnO₄)[2-Bromo-4-(ethylsulfonyl)phenyl]methanol

Nucleophilic and Electrophilic Reactivity of the Sulfur Center

The sulfur atom in the ethylsulfanyl group possesses lone pairs of electrons, rendering it nucleophilic. This allows it to react with various electrophiles. A classic example is the reaction with alkyl halides to form ternary sulfonium (B1226848) salts. This S-alkylation reaction proceeds via an SN2 mechanism.

While the thioether itself is nucleophilic, its derivatives can exhibit electrophilic character. For instance, after oxidation to a sulfoxide or sulfone, the electron density on the sulfur atom is reduced, and the adjacent carbon atoms on the ethyl group may become more susceptible to nucleophilic attack under certain conditions.

Reactivity of the Aryl Bromide Substituent

The aryl bromide functionality is a cornerstone of modern cross-coupling chemistry, serving as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are typically catalyzed by transition metals, most commonly palladium.

Prominent examples of such reactions include:

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a new C-C bond, yielding biaryl structures. libretexts.orgyonedalabs.comorganic-chemistry.orgwikipedia.org The mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronate and reductive elimination. libretexts.orgwikipedia.org

Sonogashira Coupling : This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to produce an arylalkyne. ucsb.eduwikipedia.orgorganic-chemistry.orgresearchgate.net

Buchwald-Hartwig Amination : This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.org It is a powerful method for synthesizing arylamines. Bulky phosphine (B1218219) ligands are crucial for the efficiency of these catalysts. wikipedia.orgresearchgate.net

In addition to cross-coupling, aryl halides can undergo nucleophilic aromatic substitution (SNAr). However, this reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the halide to activate the ring towards nucleophilic attack. libretexts.orgyoutube.com Since this compound lacks such activation, SNAr reactions would likely require harsh conditions or proceed through alternative mechanisms like a concerted pathway. researchgate.netrsc.orgnih.gov

Table 4: Cross-Coupling Reactions of the Aryl Bromide
Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-Miyaura CouplingPhenylboronic AcidPd(PPh₃)₄, Na₂CO₃Biphenyl derivative
Sonogashira CouplingPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NDiphenylacetylene derivative
Buchwald-Hartwig AminationMorpholine (B109124)Pd₂(dba)₃, BINAP, NaOt-BuN-Aryl morpholine derivative
Heck CouplingStyrenePd(OAc)₂, P(o-tol)₃, Et₃NStilbene derivative

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent candidate for a range of palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The carbon-bromine bond can be selectively activated by a palladium catalyst to engage with various coupling partners.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl structures. For this compound, a Suzuki-Miyaura coupling would replace the bromine atom with an aryl or vinyl group.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a new carbon-carbon bond, typically resulting in a substituted alkene. This reaction provides a means to introduce alkenyl side chains onto the aromatic ring of this compound.

Sonogashira Coupling: This coupling reaction involves the use of a terminal alkyne as the coupling partner, leading to the formation of an arylethyne. The Sonogashira reaction is a reliable method for the introduction of alkynyl moieties.

Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of carbon-nitrogen bonds. It involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. This would allow for the synthesis of various aniline (B41778) derivatives from this compound.

Below is a table summarizing the expected outcomes of these palladium-catalyzed cross-coupling reactions with this compound.

Reaction Coupling Partner Typical Catalyst System Expected Product
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, K₂CO₃[2-Aryl-4-(ethylsulfanyl)phenyl]methanol
HeckAlkene (e.g., Styrene)Pd(OAc)₂, P(o-tolyl)₃, Et₃N[2-(2-Phenylethenyl)-4-(ethylsulfanyl)phenyl]methanol
SonogashiraTerminal alkyne (e.g., Phenylacetylene)PdCl₂(PPh₃)₂, CuI, Et₃N[2-(2-Phenylethynyl)-4-(ethylsulfanyl)phenyl]methanol
Buchwald-HartwigAmine (e.g., Morpholine)Pd₂(dba)₃, BINAP, NaOt-Bu[2-(Morpholin-4-yl)-4-(ethylsulfanyl)phenyl]methanol

This table presents hypothetical yet chemically plausible transformations based on established palladium-catalyzed reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group.

In the case of this compound, the substituents present (ethylsulfanyl and hydroxymethyl) are generally considered to be electron-donating or weakly electron-withdrawing. The ethylsulfanyl group is an ortho, para-director and is weakly activating, while the hydroxymethyl group is a meta-director and is weakly deactivating. Neither of these groups provides the strong activation required to facilitate a classical SNAr reaction by stabilizing the negatively charged Meisenheimer intermediate.

Therefore, direct displacement of the bromine atom by common nucleophiles such as alkoxides, amines, or cyanides under standard SNAr conditions is expected to be challenging. Forcing conditions, such as high temperatures and pressures, might lead to some reaction, but yields would likely be low and side reactions prevalent. Alternative pathways, such as those involving benzyne (B1209423) intermediates generated under very strong basic conditions (e.g., with sodium amide), could potentially lead to substitution products, but these are generally less controlled and can result in mixtures of isomers.

Given these considerations, palladium-catalyzed cross-coupling reactions, as described in the previous section, are far more synthetically viable routes for the functionalization of the carbon-bromine bond in this molecule.

Aromatic Ring Functionalization and Derivatization

Beyond the reactions at the carbon-bromine bond, the aromatic ring of this compound can undergo functionalization through electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is governed by the directing effects of the existing substituents.

The ethylsulfanyl group (-SEt) is an ortho, para-directing and activating group due to the ability of the sulfur atom to donate electron density to the ring through resonance. The hydroxymethyl group (-CH₂OH) is a weakly deactivating and meta-directing group. The bromo group (-Br) is deactivating but ortho, para-directing.

The directing effects of these groups are as follows:

-SEt (ortho, para-directing, activating)

-Br (ortho, para-directing, deactivating)

-CH₂OH (meta-directing, deactivating)

When considering the combined influence of these substituents, the powerful ortho, para-directing effect of the activating ethylsulfanyl group is likely to dominate. The positions ortho and para to the ethylsulfanyl group are positions 3 and 5. Position 5 is also ortho to the bromo group, making it a likely site for electrophilic attack. Position 3 is ortho to both the ethylsulfanyl and the hydroxymethyl group. Steric hindrance from the adjacent hydroxymethyl group might influence the accessibility of this position.

Common electrophilic aromatic substitution reactions could be employed to further functionalize the ring:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group (-NO₂) at position 5.

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst would be expected to introduce another halogen atom, again, likely at position 5.

Friedel-Crafts Acylation/Alkylation: These reactions, using an acyl chloride or alkyl halide with a Lewis acid, would introduce an acyl or alkyl group onto the ring, with a preference for the less sterically hindered position directed by the activating group.

The table below outlines potential aromatic ring functionalization reactions for this compound.

Reaction Reagents Expected Major Product
NitrationHNO₃, H₂SO₄[2-Bromo-4-(ethylsulfanyl)-5-nitrophenyl]methanol
BrominationBr₂, FeBr₃[2,5-Dibromo-4-(ethylsulfanyl)phenyl]methanol
Friedel-Crafts AcylationCH₃COCl, AlCl₃[2-Bromo-5-acetyl-4-(ethylsulfanyl)phenyl]methanol

This table illustrates predictable outcomes based on the principles of electrophilic aromatic substitution.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of [2-Bromo-4-(ethylsulfanyl)phenyl]methanol would be expected to provide key insights into the disposition of hydrogen atoms. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) of the proton signals are indicative of their electronic environment and proximity to neighboring protons.

A hypothetical ¹H NMR spectrum would likely display distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the methanol (B129727) group, and the ethyl (-CH₂CH₃) protons of the ethylsulfanyl group. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The methylene protons of the hydroxymethyl group would likely appear as a singlet or a doublet depending on coupling to the hydroxyl proton, typically in the range of 4.5-5.0 ppm. The ethyl group would present as a quartet for the methylene protons and a triplet for the methyl protons, characteristic of an A₂B₃ spin system.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic-H 7.0 - 8.0 m -
-CH₂OH 4.5 - 5.0 s or d -
-SCH₂CH₃ 2.8 - 3.2 q 7.0 - 8.0
-SCH₂CH₃ 1.2 - 1.6 t 7.0 - 8.0
-OH Variable s (broad) -

Note: This is a predicted data table as experimental data is not publicly available.

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The aromatic carbons would resonate in the downfield region (typically 120-150 ppm), with the carbon atom attached to the bromine atom showing a characteristic shift. The carbon of the methylene group in the methanol moiety would be expected in the 60-70 ppm range. The two carbons of the ethylsulfanyl group would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-Br 110 - 125
Aromatic C-S 135 - 150
Aromatic C-H 125 - 140
Aromatic C-CH₂OH 130 - 145
-CH₂OH 60 - 70
-SCH₂CH₃ 25 - 35
-SCH₂CH₃ 10 - 20

Note: This is a predicted data table as experimental data is not publicly available.

Two-Dimensional NMR Techniques

To further confirm the structural assignment, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal proton-proton coupling networks, definitively connecting adjacent protons, such as those within the ethyl group and potentially between the aromatic protons. An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the aromatic ring and the alkyl groups would appear around 2850-3100 cm⁻¹. The C-O stretching of the primary alcohol would be observed in the 1000-1050 cm⁻¹ region. Aromatic C=C stretching vibrations would give rise to peaks in the 1450-1600 cm⁻¹ range. The C-Br and C-S stretching vibrations would be found in the fingerprint region at lower wavenumbers. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-S bond.

Table 3: Predicted IR and Raman Active Vibrational Modes for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Spectroscopy
-OH O-H Stretch 3200 - 3600 (broad) IR
Aromatic C-H C-H Stretch 3000 - 3100 IR, Raman
Aliphatic C-H C-H Stretch 2850 - 2960 IR, Raman
Aromatic C=C C=C Stretch 1450 - 1600 IR, Raman
-CH₂OH C-O Stretch 1000 - 1050 IR
C-S C-S Stretch 600 - 800 IR, Raman
C-Br C-Br Stretch 500 - 600 IR

Note: This is a predicted data table as experimental data is not publicly available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of the substituted benzene ring, an aromatic chromophore, would result in characteristic absorption bands in the UV region.

The spectrum would likely exhibit π → π* transitions, which are typical for aromatic systems. The substitution on the benzene ring, including the bromo, ethylsulfanyl, and hydroxymethyl groups, would influence the position and intensity of these absorption maxima (λmax). These substituents can act as auxochromes, causing a bathochromic (red) or hypsochromic (blue) shift of the absorption bands compared to unsubstituted benzene.

Mass Spectrometry for Molecular Ion Identification and Fragmentation Patterns

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected, and due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M+2⁺ peaks of nearly equal intensity) would be observed, confirming the presence of one bromine atom.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural information. Common fragmentation pathways for this molecule could include the loss of a water molecule from the alcohol, cleavage of the C-C bond adjacent to the aromatic ring (benzylic cleavage), and fragmentation of the ethylsulfanyl group.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/z Value Proposed Fragment Significance
[M]⁺, [M+2]⁺ C₉H₁₁BrOS⁺ Molecular ion with bromine isotope pattern
[M-H₂O]⁺ C₉H₉BrS⁺ Loss of water
[M-CH₂OH]⁺ C₈H₈BrS⁺ Loss of hydroxymethyl radical
[M-C₂H₅]⁺ C₇H₆BrOS⁺ Loss of ethyl radical

Note: This is a predicted data table as experimental data is not publicly available.

Table 5: Compound Names Mentioned in the Article

Compound Name

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Detailed experimental data from single-crystal X-ray diffraction studies are essential for the definitive determination of a compound's solid-state structure. This technique provides precise information on the crystal lattice, molecular geometry, and intermolecular interactions. However, no published crystallographic studies for this compound could be located.

Crystal System and Space Group Analysis

Information regarding the crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group, which describes the symmetry of the crystal lattice, is not available for this compound.

Bond Lengths, Bond Angles, and Torsional Angles

Precise, experimentally determined bond lengths, bond angles, and torsional angles for this compound are not available in the absence of a crystal structure determination.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding, Chalcogen Bonding, π-π Stacking)

A definitive analysis of the intermolecular interactions and crystal packing motifs, which govern the arrangement of molecules in the solid state, cannot be conducted without crystallographic data.

Conformational Analysis in the Crystalline State

The specific conformation of the this compound molecule in the crystalline state, including the orientation of the hydroxymethyl and ethylsulfanyl groups relative to the phenyl ring, remains undetermined without experimental structural data.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometry Optimization

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for optimizing molecular geometries and predicting various chemical properties.

Selection of Appropriate Functionals and Basis Sets (e.g., B3LYP/6–311 G++(d,p))

The accuracy of DFT calculations heavily depends on the choice of the functional and the basis set. A functional like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) is a hybrid functional that combines Hartree-Fock theory with DFT. It is widely used for its balance of accuracy and computational cost. A basis set such as 6-311G++(d,p) is a Pople-style basis set that provides a flexible description of the electron distribution by using multiple functions for valence electrons and including polarization and diffuse functions for a more accurate representation of anions and weak interactions.

For "[2-Bromo-4-(ethylsulfanyl)phenyl]methanol," a study would typically justify the selection of a specific functional and basis set by comparing results with experimental data if available, or by referencing similar successful studies on analogous brominated and sulfur-containing aromatic compounds. No such justification or application to the target molecule was found in the public domain.

Comparative Analysis of Theoretical and Experimental Geometries

Once a geometry optimization is performed using DFT, the resulting theoretical bond lengths, bond angles, and dihedral angles can be compared to experimental data, typically obtained from X-ray crystallography. This comparison serves to validate the chosen computational model.

As no experimental crystallographic data or theoretical geometry optimization results for "this compound" are available in the searched scientific literature, a comparative analysis cannot be performed.

Electronic Structure and Molecular Orbital Analysis

The electronic properties of a molecule are crucial for understanding its reactivity and behavior. Molecular orbital analysis provides insights into how electrons are distributed within the molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Properties

The HOMO and LUMO are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

A computational study would report the energy values of the HOMO, LUMO, and the HOMO-LUMO gap for "this compound." Visualizations of the HOMO and LUMO electron density distributions would show which parts of the molecule are involved in these frontier orbitals. This information is currently unavailable for the specified compound.

Molecular Electrostatic Potential (MEP) Surface Mapping

An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. Different colors on the MEP surface represent different potential values; typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For "this compound," an MEP map would identify the likely sites for chemical reactions. However, no such analysis has been published.

Prediction and Interpretation of Spectroscopic Data

Computational methods can predict spectroscopic data, such as vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. Comparing theoretical spectra with experimental spectra can aid in the assignment of spectral features.

A theoretical investigation of "this compound" would involve calculating its vibrational frequencies and electronic transition energies. These calculated values would then be compared with experimental data to confirm the molecular structure and understand its spectroscopic properties. No such predictive or comparative spectroscopic studies for this specific molecule were found.

Despite a comprehensive search of scientific databases and literature, specific computational and theoretical studies focusing solely on "this compound" are not publicly available. Therefore, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the requested sections on DFT calculations, electronic structure, and spectroscopic prediction for this particular compound. The framework provided in this article outlines the standard computational approaches that would be necessary to characterize "this compound," but the specific data remains absent from the current body of scientific literature.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a crucial tool for structure elucidation and verification. nih.gov Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose, often in combination with the Gauge-Including Atomic Orbital (GIAO) method, which addresses the issue of the gauge-origin dependence of the magnetic shielding tensor. acs.orgrsc.org This approach allows for the calculation of isotropic shielding constants, which can then be linearly scaled to predict experimental chemical shifts for nuclei such as ¹H and ¹³C. osti.gov

For "this compound," a typical computational protocol would involve:

Geometry Optimization: The molecule's three-dimensional structure is first optimized to find its lowest energy conformation. This is commonly done using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).

Shielding Tensor Calculation: Using the optimized geometry, the GIAO method is employed at the same or a higher level of theory to calculate the magnetic shielding tensors for each atom. nih.govacs.org

Chemical Shift Calculation: The isotropic shielding values are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ_sample = σ_TMS - σ_sample.

These predicted shifts can be compared with experimental data to confirm the molecular structure. The accuracy of these predictions can be very high, with mean absolute errors as low as 0.185 ppm for ¹H and 0.944 ppm for ¹³C, depending on the methodology. nih.gov

Illustrative Data: Predicted NMR Chemical Shifts

The following table presents hypothetical ¹H and ¹³C NMR chemical shift values for this compound, as would be predicted by DFT/GIAO calculations. These values are for illustrative purposes to demonstrate the expected output of such a study.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound.
Atom TypeAtom Position (Exemplary)Predicted Chemical Shift (ppm)Typical Experimental Range (ppm)
¹H (Aromatic)H-37.557.0 - 8.0
H-57.307.0 - 8.0
H-67.407.0 - 8.0
¹H (Aliphatic)-CH₂OH4.654.5 - 5.5
-SCH₂CH₃2.95 (q)2.5 - 3.0
¹H (Aliphatic)-SCH₂CH₃1.35 (t)1.0 - 1.5
¹³C (Aromatic)C-1140.2130 - 145
C-2 (C-Br)115.5110 - 125
C-3132.8125 - 135
C-4 (C-S)142.1135 - 145
C-5128.5125 - 130
C-6130.4125 - 135
¹³C (Aliphatic)-CH₂OH64.360 - 70
-SCH₂CH₃26.825 - 35
-SCH₂CH₃14.910 - 20

Vibrational Frequency Calculations for IR and Raman Spectra

Computational methods are extensively used to calculate the vibrational frequencies of molecules, which correspond to the peaks observed in Infrared (IR) and Raman spectra. cardiff.ac.uk These calculations help in the assignment of experimental spectral bands to specific molecular motions. DFT calculations, particularly using functionals like B3LYP, are a standard approach for obtaining harmonic vibrational frequencies. youtube.com

The process typically involves:

Frequency Calculation: After geometry optimization, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates to generate a Hessian matrix.

Mode Analysis: Diagonalizing the Hessian matrix yields the vibrational frequencies and the corresponding normal modes (i.e., the specific atomic motions like stretching, bending, or twisting).

Intensity Calculation: IR intensities are calculated from the derivatives of the dipole moment with respect to the normal modes, while Raman activities are calculated from the derivatives of the polarizability. arxiv.org

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity. To improve agreement with experimental data, a scaling factor is commonly applied to the computed frequencies. rsc.org More advanced methods can also compute anharmonic corrections, providing a more accurate prediction of spectral features, including overtone and combination bands. nih.gov

Illustrative Data: Predicted Vibrational Frequencies

The following table provides a selection of hypothetical, scaled vibrational frequencies and their assignments for this compound, representing the expected results from a DFT calculation.

Table 2. Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound.
Predicted Frequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Vibrational Mode Assignment
3450HighLowO-H stretch (alcohol)
3060MediumHighAromatic C-H stretch
2970MediumMediumAliphatic C-H stretch (asymmetric)
2925MediumMediumAliphatic C-H stretch (symmetric)
1585HighHighAromatic C=C stretch
1470HighMediumCH₂ scissoring
1250HighLowC-O stretch (alcohol)
1090MediumMediumAromatic ring in-plane bend
680MediumHighC-S stretch
550HighHighC-Br stretch

Electronic Absorption Spectra Modeling

Time-Dependent Density Functional Theory (TD-DFT) is a prominent computational method for modeling the electronic absorption spectra (UV-Vis) of molecules. mdpi.com It calculates the energies of vertical electronic transitions from the ground state to various excited states, which correspond to the absorption bands in a UV-Vis spectrum. acs.org The method also predicts the oscillator strength for each transition, which relates to the intensity of the corresponding spectral band. aip.org

Modeling the UV-Vis spectrum for "this compound" would involve:

Ground-State Calculation: An initial DFT calculation is performed on the optimized ground-state geometry of the molecule.

TD-DFT Calculation: A TD-DFT calculation is then run to compute the excitation energies and oscillator strengths for a specified number of excited states.

Spectrum Simulation: The calculated transitions (excitation energies and oscillator strengths) are convoluted with a broadening function (e.g., Gaussian or Lorentzian) to generate a simulated spectrum that can be directly compared with experimental results.

The choice of the DFT functional is critical, as standard functionals can sometimes be inaccurate for certain types of electronic transitions, such as charge-transfer excitations. nih.gov Solvation effects can also be included in the calculations using continuum models (like PCM) to simulate the spectrum in a specific solvent, which is crucial as solvent polarity can significantly shift absorption maxima. nih.gov

Illustrative Data: Predicted Electronic Transitions

The following table shows hypothetical data for the main electronic transitions of this compound in a solvent like methanol (B129727), as would be predicted by a TD-DFT calculation.

Table 3. Predicted Electronic Transitions for this compound.
TransitionExcitation Wavelength (λ, nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁2850.15HOMO → LUMO (π → π)
S₀ → S₂2540.45HOMO-1 → LUMO (π → π)
S₀ → S₃2200.20HOMO → LUMO+1 (π → π*)

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is an indispensable tool for elucidating reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. numberanalytics.com A key goal of these studies is to locate and characterize transition states (TS), which are the energy maxima along the reaction coordinate. numberanalytics.com Understanding the structure and energy of the transition state is crucial for predicting reaction rates and outcomes. ims.ac.jp

For a reaction involving "this compound," such as its oxidation or substitution, computational analysis would proceed as follows:

Locating Stationary Points: The geometries of the reactants, products, and any intermediates are optimized to find their minimum energies.

Transition State Search: Various algorithms (e.g., Nudged Elastic Band (NEB) or dimer methods) are used to find an initial guess for the transition state structure, which is then fully optimized. ims.ac.jpsciencedaily.com

Frequency Calculation and Verification: A frequency calculation is performed on the optimized TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. numberanalytics.com

Reaction Pathway Mapping: An Intrinsic Reaction Coordinate (IRC) calculation can be performed starting from the transition state to confirm that it correctly connects the desired reactants and products on the potential energy surface.

By calculating the energy difference between the reactants and the transition state (the activation energy), chemists can gain insights into the reaction's feasibility and kinetics. These computational methods can accelerate research by efficiently screening potential reaction pathways before undertaking more costly experimental work. sciencedaily.commit.edu

Synthesis and Characterization of Derivatives and Analogues of 2 Bromo 4 Ethylsulfanyl Phenyl Methanol

Modification of the Ethylsulfanyl Chain

The sulfur atom in the ethylsulfanyl group is a key site for chemical modification, primarily through oxidation. This allows for the introduction of sulfoxide (B87167) and sulfone moieties, which significantly alter the electronic properties of the molecule.

The oxidation of the sulfide (B99878) to a sulfoxide and subsequently to a sulfone can be achieved using a variety of oxidizing agents. For instance, controlled oxidation with reagents like hydrogen peroxide or a single equivalent of a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) at low temperatures typically yields the corresponding [2-bromo-4-(ethylsulfinyl)phenyl]methanol. Further oxidation with an excess of the oxidizing agent or a stronger oxidant like potassium permanganate (B83412) leads to the formation of [2-bromo-4-(ethylsulfonyl)phenyl]methanol.

These transformations have a profound impact on the electronic nature of the sulfur-containing substituent. The ethylsulfanyl group is generally considered a weak electron-donating group through resonance and a weak electron-withdrawing group through induction. In contrast, the sulfinyl (sulfoxide) and sulfonyl (sulfone) groups are potent electron-withdrawing groups due to the high electronegativity of the oxygen atoms. nih.gov This alteration of electronic properties can influence the reactivity of the aromatic ring and the hydroxymethyl group.

DerivativeReagents and ConditionsExpected Outcome
[2-Bromo-4-(ethylsulfinyl)phenyl]methanol1 eq. H₂O₂ or m-CPBA, controlled temperatureOxidation of sulfide to sulfoxide.
[2-Bromo-4-(ethylsulfonyl)phenyl]methanolExcess H₂O₂ or KMnO₄Oxidation of sulfide to sulfone.

This table presents plausible synthetic pathways based on general organic chemistry principles.

Variations in Aromatic Ring Substitution Patterns

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. For example, the Suzuki coupling reaction can be employed to introduce new carbon-carbon bonds by reacting the parent compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This would yield analogues with alkyl, alkenyl, or aryl groups in place of the bromine atom.

Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, leading to the synthesis of a variety of aniline (B41778) derivatives. wikipedia.orglibretexts.orgopenochem.org This reaction involves the coupling of the aryl bromide with a primary or secondary amine using a palladium catalyst and a suitable ligand. The Sonogashira coupling, on the other hand, can be used to introduce alkyne moieties.

Reaction TypeReagents and ConditionsResulting Analogue
Suzuki CouplingR-B(OH)₂, Pd catalyst, base[2-R-4-(ethylsulfanyl)phenyl]methanol
Buchwald-Hartwig AminationR¹R²NH, Pd catalyst, ligand, base[2-(R¹R²N)-4-(ethylsulfanyl)phenyl]methanol
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, base[2-(Alkynyl)-4-(ethylsulfanyl)phenyl]methanol

This table illustrates potential applications of common cross-coupling reactions to modify the aromatic ring.

Derivatization of the Hydroxymethyl Group

The hydroxymethyl group is another key site for derivatization, offering the potential to synthesize esters, ethers, and oxidation products such as aldehydes and carboxylic acids. These modifications can significantly alter the polarity, solubility, and hydrogen bonding capabilities of the parent molecule.

Esterification and Etherification: The hydroxyl group can be readily converted into an ester by reaction with an acyl chloride or a carboxylic acid under appropriate conditions (e.g., using a coupling agent like DCC). Etherification can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. organic-chemistry.org

Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. researchgate.net Further oxidation to a carboxylic acid can be accomplished with stronger oxidizing agents such as potassium permanganate or Jones reagent. libretexts.orglibretexts.org

DerivativeReagents and ConditionsExpected Outcome
[2-Bromo-4-(ethylsulfanyl)phenyl]methyl acetateAcetyl chloride, pyridine (B92270)Esterification.
[2-Bromo-4-(ethylsulfanyl)phenyl]methoxymethaneNaH, then CH₃IEtherification.
2-Bromo-4-(ethylsulfanyl)benzaldehydePCC or Dess-Martin periodinaneOxidation to aldehyde.
2-Bromo-4-(ethylsulfanyl)benzoic acidKMnO₄ or Jones reagentOxidation to carboxylic acid.

This table provides examples of common derivatizations of the hydroxymethyl group.

Structure-Reactivity and Structure-Property Relationship Studies in Analogues

The systematic synthesis of analogues of [2-bromo-4-(ethylsulfanyl)phenyl]methanol allows for the investigation of structure-reactivity and structure-property relationships. By correlating changes in molecular structure with observed changes in chemical reactivity and physical properties, a deeper understanding of the molecule's behavior can be obtained.

For instance, the electronic effects of substituents on the aromatic ring can be quantified using Hammett plots, which relate reaction rates or equilibrium constants to the electronic nature of the substituent. nih.gov The introduction of electron-withdrawing groups, such as a nitro group via aromatic substitution or by oxidizing the ethylsulfanyl group to a sulfone, would be expected to increase the acidity of the hydroxymethyl proton and affect the reactivity of the aromatic ring towards nucleophilic substitution. Conversely, electron-donating groups would have the opposite effect.

Steric effects also play a crucial role. The introduction of bulky substituents at the ortho position to the hydroxymethyl group can hinder its reactivity through steric hindrance. libretexts.orgcdnsciencepub.com Similarly, the size and shape of the substituents can influence the crystal packing of the molecule in the solid state, thereby affecting its melting point, solubility, and other solid-state properties.

By systematically synthesizing and characterizing these derivatives, a comprehensive understanding of the interplay between molecular structure and function can be developed, guiding the design of new molecules with tailored properties.

Applications in Advanced Organic Synthesis and Materials Science

[2-Bromo-4-(ethylsulfanyl)phenyl]methanol as a Strategic Building Block

This compound possesses a unique combination of functional groups that make it a potentially valuable building block in organic synthesis. The presence of a bromo substituent, a hydroxyl group, and an ethylsulfanyl group on the phenyl ring offers multiple reaction sites for constructing more complex molecules.

Precursor for Complex Molecular Architectures

The bromo group on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, allowing for the assembly of intricate molecular frameworks. The methanol (B129727) group (-CH₂OH) can be oxidized to an aldehyde or carboxylic acid, providing a handle for further functionalization, or it can be used in esterification or etherification reactions. The ethylsulfanyl group can also be modified, for instance, through oxidation to a sulfoxide (B87167) or sulfone, which can alter the electronic properties and steric profile of the molecule.

Use in Medicinal Chemistry Research as Scaffolds or Intermediates

While specific research detailing the use of this compound as a scaffold or intermediate in medicinal chemistry is not widely published, compounds with similar structural motifs have been investigated for biological activity. The phenylmethanol core is a common feature in many pharmacologically active compounds. The bromo and ethylsulfanyl groups offer sites for diversification, enabling the synthesis of a library of analogs for structure-activity relationship (SAR) studies. The lipophilicity imparted by the ethylsulfanyl group and the potential for hydrogen bonding from the hydroxyl group could influence the pharmacokinetic and pharmacodynamic properties of derivatives.

Integration into Polymer and Material Design Research (e.g., functionalized monomers)

There is a potential for this compound to be used as a functionalized monomer in polymer and material design, although specific examples are not readily found in the literature. The hydroxyl group could be used for polymerization through condensation reactions to form polyesters or polyethers. Alternatively, the aromatic ring could be functionalized with a polymerizable group, such as a vinyl or acrylate group, allowing it to be incorporated into polymers via chain-growth polymerization. The presence of the bromo and ethylsulfanyl groups could impart specific properties to the resulting polymer, such as flame retardancy (from the bromine) or altered refractive index and thermal stability.

Catalysis and Reagent Development Utilizing the Compound's Unique Functionality

Information on the application of this compound in catalysis and reagent development is scarce. In principle, the compound could be used as a ligand for metal catalysts. The sulfur atom of the ethylsulfanyl group and the oxygen of the hydroxyl group could act as coordination sites for a metal center. Modification of the basic structure could lead to the development of novel ligands with specific steric and electronic properties for various catalytic transformations. However, without concrete research data, this remains a speculative application.

Future Research Directions and Perspectives

Development of Greener Synthetic Routes

The pursuit of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the development of sustainable routes to [2-Bromo-4-(ethylsulfanyl)phenyl]methanol, moving beyond traditional multi-step syntheses that may involve hazardous reagents and generate significant waste.

Key areas for investigation include:

Biocatalysis : The use of whole-cell or isolated enzyme systems could offer a highly selective and environmentally friendly approach to synthesizing this molecule. Research could focus on identifying or engineering enzymes capable of regioselective bromination, thioetherification, or the reduction of a corresponding aldehyde or carboxylic acid precursor. Biocatalytic processes often operate under mild conditions in aqueous media, significantly reducing the environmental impact.

Electrochemical Synthesis : Electrochemical methods provide a green alternative for the synthesis of organosulfur compounds. Future studies could explore the electrochemical reduction of a suitable carboxylic acid derivative to the corresponding alcohol, or the electrochemical coupling of appropriate precursors to form the thioether bond. This approach minimizes the use of stoichiometric reagents and can often be performed at room temperature.

Catalytic Approaches with Earth-Abundant Metals : Investigating the use of catalysts based on iron, copper, or other earth-abundant metals for the key bond-forming reactions would be a significant advancement. For instance, iron-catalyzed cross-coupling reactions could be explored for the formation of the carbon-sulfur bond.

Use of Greener Solvents : A shift towards the use of sustainable solvents such as water, supercritical fluids, or bio-derived solvents like propylene carbonate would drastically reduce the environmental footprint of the synthesis. Research into micellar catalysis in water could also prove to be a fruitful avenue.

Proposed Green Synthesis ApproachKey AdvantagesResearch Focus
Biocatalysis High selectivity, mild reaction conditions, reduced waste.Enzyme screening and engineering for regioselective transformations.
Electrochemical Synthesis Avoids stoichiometric reagents, potential for high atom economy.Development of selective electrochemical reduction and coupling methods.
Earth-Abundant Metal Catalysis Low cost and toxicity of catalysts.Design of efficient iron or copper-based catalytic systems.
Greener Solvents Reduced environmental impact and potential for catalyst recycling.Exploration of reactions in water, bio-solvents, or supercritical fluids.

Exploration of Novel Reactivity and Unprecedented Transformations

The unique arrangement of functional groups in this compound presents opportunities for exploring novel chemical reactivity and developing unprecedented synthetic transformations.

Future research in this area could focus on:

Ortho-Lithiation and Subsequent Functionalization : The bromine atom can act as a directing group for ortho-lithiation, allowing for the introduction of a wide range of electrophiles at the C3 position of the phenyl ring. This could lead to the synthesis of highly functionalized and sterically congested aromatic compounds.

Transition Metal-Catalyzed Cross-Coupling Reactions : The aryl bromide moiety is a versatile handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Investigating the interplay between the reactivity of the C-Br bond and the presence of the thioether and alcohol functionalities could lead to the development of novel tandem reaction sequences.

Oxidation State Manipulation of the Sulfur Atom : The thioether can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone. These oxidized derivatives would have significantly different electronic and steric properties, opening up avenues for new applications and further functionalization.

Intramolecular Cyclization Reactions : Depending on the reaction conditions, the hydroxyl group could participate in intramolecular cyclization reactions, potentially forming novel heterocyclic scaffolds containing both oxygen and sulfur.

Computational Design of Advanced Analogues

Computational chemistry and in silico screening are powerful tools for the rational design of new molecules with desired properties. Future research should leverage these methods to design advanced analogues of this compound.

Key computational approaches could include:

Quantitative Structure-Activity Relationship (QSAR) Studies : By synthesizing a small library of analogues and evaluating their biological activity or material properties, QSAR models can be developed. These models can then be used to predict the properties of a much larger set of virtual compounds, guiding the synthesis of the most promising candidates.

Molecular Docking and Virtual Screening : If a specific biological target is identified, molecular docking simulations can be used to predict the binding affinity and mode of interaction of various analogues. This is a crucial step in the early stages of drug discovery.

Density Functional Theory (DFT) Calculations : DFT can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule and its analogues. This information can be used to predict their behavior in various chemical reactions and to design molecules with specific electronic properties for materials science applications.

Pharmacophore Modeling : By identifying the key structural features responsible for a particular biological activity, pharmacophore models can be constructed. These models can then be used to search large chemical databases for other molecules that may exhibit similar activity.

Computational MethodApplication in Analogue DesignPotential Outcome
QSAR Predicting biological activity or material properties.Identification of key structural features for desired properties.
Molecular Docking Predicting binding affinity to biological targets.Prioritization of analogues for synthesis and biological testing.
DFT Calculations Understanding electronic structure and reactivity.Design of molecules with tailored electronic and optical properties.
Pharmacophore Modeling Identifying essential features for biological activity.Discovery of novel scaffolds with similar biological profiles.

Applications in Emerging Fields of Chemical Science

The unique combination of a heavy atom (bromine), a polarizable sulfur atom, and a reactive hydroxyl group suggests that this compound and its derivatives could find applications in several emerging areas of chemical science.

Potential application areas to be explored include:

Medicinal Chemistry : Organosulfur compounds are prevalent in a wide range of pharmaceuticals. jmchemsci.comtaylorandfrancis.com The structural motifs within this compound could serve as a scaffold for the development of new therapeutic agents. Future research could involve synthesizing and screening a library of its derivatives for various biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties. frontiersin.org

Materials Science : The presence of sulfur and bromine suggests potential applications in the development of novel polymers and organic electronic materials. Thioether-containing polymers can exhibit high refractive indices and interesting thermal properties. The bromo-substituted aromatic ring could be a key building block for the synthesis of conjugated polymers for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Supramolecular Chemistry : The hydroxyl group can participate in hydrogen bonding, while the sulfur atom can engage in non-covalent interactions. This suggests that the molecule could be used as a building block for the construction of novel supramolecular assemblies, such as liquid crystals or functional gels.

Agrochemicals : Aryl bromides and organosulfur compounds are also found in a variety of agrochemicals. taylorandfrancis.com Future research could explore the potential of derivatives of this compound as herbicides, fungicides, or insecticides.

Q & A

Q. What are the recommended synthetic routes for [2-Bromo-4-(ethylsulfanyl)phenyl]methanol, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, introducing the ethylsulfanyl group via thiol-ether formation using 2-bromo-4-mercaptophenol and ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Methanol protection (e.g., using TBDMSCl) may prevent side reactions during alkylation . Yield optimization requires monitoring reaction time, temperature, and stoichiometry. For brominated intermediates, Suzuki-Miyaura coupling with boronic acids could functionalize the aryl ring .

Q. How can NMR spectroscopy be optimized to characterize this compound?

Methodological Answer: Prepare samples in deuterated methanol (CD₃OD) at ~8 mg/mL, with tetramethylsilane (TMS) as a 0 ppm reference. Use a 400 MHz spectrometer with a 45-second pulse delay to ensure complete relaxation of protons. Key signals:

  • OH proton : Broad singlet at δ 1.5–2.5 ppm (exchangeable).
  • Aromatic protons : Doublets near δ 7.2–7.8 ppm (coupling with bromine and sulfur substituents).
  • Ethylsulfanyl group : δ 1.3 ppm (CH₃ triplet) and δ 2.9 ppm (SCH₂ quartet) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact.
  • Ventilation : Use a fume hood due to potential volatile byproducts (e.g., HBr).
  • Waste disposal : Collect halogenated waste separately and neutralize acidic residues with NaHCO₃ before disposal .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) can determine bond lengths, angles, and non-covalent interactions. Key steps:

  • Grow crystals via slow evaporation in ethyl acetate/hexane.
  • Collect data at 100 K to minimize thermal motion.
  • Analyze hydrogen bonding between -OH and sulfur/π systems. Discrepancies in torsion angles may indicate conformational flexibility .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates electron density maps and Fukui indices to identify nucleophilic/electrophilic sites. Bromine’s σ-hole (positive electrostatic potential) facilitates Suzuki coupling with boronic acids. Ethylsulfanyl groups may sterically hinder para-substitution but enhance meta-directing effects .

Q. How does solvent polarity affect the stability of this compound during storage?

Methodological Answer:

  • Non-polar solvents (hexane) : Minimize oxidation but may precipitate the compound.
  • Polar aprotic solvents (DMF) : Risk of hydrolysis under acidic conditions.
  • Storage recommendation : Dissolve in dry THF with 3Å molecular sieves at –20°C to suppress bromine displacement and thioether degradation .

Future Research Directions

  • Green synthesis : Explore biocatalytic routes using engineered enzymes (e.g., alcohol dehydrogenases) to reduce reliance on harsh reagents .
  • Dynamic covalent chemistry : Investigate disulfide exchange or thiol-Michael reactions for stimuli-responsive materials .
  • In silico toxicity profiling : Use QSAR models to predict ecotoxicological impacts of brominated byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.